REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:19]=[CH:18][C:6]([CH2:7][CH2:8][C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[CH2:11][NH:12][CH3:13])=[CH:5][CH:4]=1.C(N(CC)CC)C.[H][H].Cl>[Pd].C(O)C>[CH3:13][NH:12][CH2:11][C:10]1[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=1[CH2:8][CH2:7][C:6]1[CH:18]=[CH:19][CH:3]=[CH:4][CH:5]=1 |f:0.1|
|
Name
|
2-(4-bromo-phenethyl)-N-methylbenzylamine hydrochloride
|
Quantity
|
0.00657 mol
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(CCC2=C(CNC)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between aqueous sodium hydroxide and 1:1 ether-benzene
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents from the
|
Type
|
WASH
|
Details
|
washed
|
Type
|
EXTRACTION
|
Details
|
dried organic extract
|
Type
|
CUSTOM
|
Details
|
leaves the product as the residual oil
|
Type
|
CUSTOM
|
Details
|
Dilution with absolute ether precipitates the hydrochloride as white crystals, m.p. 204°-206° C
|
Type
|
CUSTOM
|
Details
|
recrystallizations from absolute ethanol-absolute ether
|
Name
|
|
Type
|
|
Smiles
|
CNCC1=C(C=CC=C1)CCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |